molecular formula C6H9NO2 B1589358 (S)-2-Aminohex-4-ynoic acid CAS No. 29834-76-2

(S)-2-Aminohex-4-ynoic acid

Cat. No. B1589358
CAS RN: 29834-76-2
M. Wt: 127.14 g/mol
InChI Key: VDWGCMRALYSYJV-YFKPBYRVSA-N
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Description

A compound’s description often includes its molecular formula, structural formula, and other identifiers like CAS number. It may also include the compound’s state of matter under standard conditions and its color .


Synthesis Analysis

This involves the methods used to synthesize the compound in the lab. It can include the types of reactions used, the reagents, and the conditions under which the synthesis is carried out .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other compounds. It includes the types of reactions it undergoes and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This involves understanding the compound’s properties such as its melting point, boiling point, solubility in various solvents, and its chemical stability .

Scientific Research Applications

Enzymatic Inhibition and Mechanisms

(S)-2-Aminohex-4-ynoic acid has been investigated for its role in inhibiting enzymes and elucidating enzyme mechanisms. For instance, it inhibits bacterial glutamic acid decarboxylase in a stereospecific and irreversible manner, providing insights into the enzyme's active site and its interaction with inhibitors (Jung et al., 1978). This compound also demonstrates a selective inhibitory effect on rat brain 4-aminobutyrate aminotransferase in vivo, highlighting its potential for studying neurotransmitter metabolism (Danzin et al., 1984).

Discovery and Isolation

(S)-2-Aminohex-4-ynoic acid was first isolated from the fruit bodies of Tricholomopsis rutilans, a species of mushroom. Its structure was elucidated using techniques such as elementary analysis, catalytic hydrogenation, and NMR spectra (Hatanaka et al., 1972). This discovery opened up avenues for understanding the chemical diversity in natural products.

Antimicrobial Properties

The compound has shown antimicrobial properties, as evidenced by its ability to inhibit the growth of Bacillus subtilis B-50. This was demonstrated in a study where the hot water extract of Cortinarius claricolor var. tenuipes, containing 2(S)-Aminohex-5-ynoic acid, was used (Aoyagi & Sugahara, 1985).

Chemical Synthesis and Modification

Research has also focused on the synthesis and modification of (S)-2-Aminohex-4-ynoic acid for various applications. A study presented an efficient synthesis method for optically pure (S)-2-amino-5-[aryl]pent-4-ynoic acids, which showed high inhibitory activity against aldose reductase, a key enzyme in diabetic complications (Parpart et al., 2015).

Biochemical Studies

The compound has been pivotal in biochemical studies, especially in understanding enzyme mechanisms. For instance, it has been used to study the stereochemistry of reactions catalyzed by mammalian-brain L-glutamate 1-carboxy-lyase and 4-aminobutyrate: 2-oxoglutarate aminotransferase, providing valuable insights into the enzymatic pathways and inhibition mechanisms (Bouclier et al., 1979).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound. It includes its toxicity, flammability, and any precautions that need to be taken while handling it .

Future Directions

This involves understanding the current state of research on the compound and where future research might be headed .

properties

IUPAC Name

(2S)-2-aminohex-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h5H,4,7H2,1H3,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWGCMRALYSYJV-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442966
Record name (S)-2-Aminohex-4-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Aminohex-4-ynoic acid

CAS RN

29834-76-2
Record name (2S)-2-Amino-4-hexynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29834-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-Aminohex-4-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LD Rivera - 2020 - search.proquest.com
… However, the smallest modification to L-PAG (S-2-aminohex-4-ynoic acid) led to complete loss of inhibition. Addition of only one methyl group at C-δ blocks formation of the initial Tyr-…
Number of citations: 2 search.proquest.com

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